7S,8R,17S-RctR1 - 2095607-49-9

7S,8R,17S-RctR1

Catalog Number: EVT-3162933
CAS Number: 2095607-49-9
Molecular Formula: C32H47N3O10S
Molecular Weight: 665.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7S,8R,17S-RCTR1, also known as 4S,5R-RCTR1, is a member of the Resolvin Conjugates in Tissue Regeneration (RCTR) subclass of specialized pro-resolving lipid mediators (SPMs). [, , ] These mediators are produced endogenously from docosahexaenoic acid (DHA) through enzymatic pathways involving lipoxygenases and glutathione S-transferase LTC4 synthase. [, ] RCTR1 plays a crucial role in the resolution of inflammation by promoting the uptake of cell debris, apoptotic cells, and senescent cells, thereby contributing to tissue regeneration. [, ]

Molecular Structure Analysis

7S,8R,17S-RCTR1's complete stereochemistry has been established as 5R-glutathionyl-4S,17S-dihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid. [, ] This indicates the presence of a glutathione moiety conjugated at the 5R position of the docosahexaenoic acid backbone. The molecule also possesses two hydroxyl groups at positions 4S and 17S, along with six double bonds with specific E/Z configurations. [, ]

Mechanism of Action

While the exact mechanism of action of 7S,8R,17S-RCTR1 requires further investigation, its biological activities point towards its role in promoting phagocytosis and resolving inflammation. [, ] Specifically, it has demonstrated potent effects on human M2-like macrophage phagocytosis of bacteria, efferocytosis of apoptotic neutrophils, and erythrophagocytosis of senescent red blood cells at nanomolar concentrations. [] This suggests its involvement in clearing cellular debris and promoting the resolution phase of inflammation.

Applications

The research on 7S,8R,17S-RCTR1 is still in its early stages, with its primary application being in understanding its role in inflammation resolution and tissue regeneration. [, ] Its ability to promote phagocytosis by macrophages, particularly of apoptotic cells and senescent red blood cells, makes it a promising target for research related to inflammatory diseases and conditions associated with impaired cell clearance. []

4S,5R-RCTR1

Compound Description: 4S,5R-RCTR1, also known as 5R-glutathionyl-4S,17S-dihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid, is a cysteinyl-resolvin, a specialized pro-resolving lipid mediator. It is generated from docosahexaenoic acid (DHA) through a biosynthetic pathway involving lipoxygenases and glutathione conjugation. Studies have demonstrated its potent biological activity in human phagocyte responses, including M2-like macrophage phagocytosis, efferocytosis of apoptotic neutrophils, and erythrophagocytosis of senescent human red blood cells [].

Relevance: This compound is a structural isomer of 7S,8R,17S-RCTR1, both belonging to the RCTR class of mediators derived from DHA []. The difference lies in the stereochemistry of the epoxy group, with 4S,5R-RCTR1 having it at the 4S,5R position compared to the 7S,8R position in 7S,8R,17S-RCTR1.

Resolvin D1 (RvD1)

Compound Description: Resolvin D1 (RvD1), chemically defined as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid, is a potent anti-inflammatory and pro-resolving lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA) [, , , , , , , ]. It plays a crucial role in resolving inflammation by inhibiting neutrophil infiltration and regulating cytokine production. RvD1 exerts its effects by binding to specific receptors, including ALX/FPR2, and modulating downstream signaling pathways such as cAMP and PI3K.

Aspirin-triggered Resolvin D1 (AT-RvD1)

Compound Description: AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is an epimer of RvD1 generated in the presence of aspirin. It exhibits similar bioactivity to RvD1, including inhibiting neutrophil transendothelial migration and demonstrating anti-inflammatory effects. Interestingly, AT-RvD1 is more resistant to enzymatic inactivation compared to RvD1 [].

Relevance: AT-RvD1 shares the same carbon backbone and most stereochemical features with 7S,8R,17S-RCTR1, including the 7S,8R configuration of two hydroxyl groups. The key difference lies in the stereochemistry of the hydroxyl group at carbon 17, which is 17R in AT-RvD1 and 17S in both 7S,8R,17S-RCTR1 and RvD1 []. This difference arises from aspirin's influence on the enzymatic pathway involved in RvD1 biosynthesis.

Resolvin D2 (RvD2)

Compound Description: Resolvin D2 (RvD2) is another potent anti-inflammatory and pro-resolving mediator derived from DHA. Its structure is 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid [, , , ]. Similar to RvD1, it actively participates in resolving inflammation and promoting tissue regeneration. RvD2 has been shown to be effective in reducing inflammatory responses in various models, including those related to acute lung injury and sickle cell disease.

7-oxo-RvD2, 16-oxo-RvD2, 22-hydroxy-RvD2, and 8,9-dihydro-RvD2

Compound Description: These four compounds are metabolites of RvD2 identified in murine inflammatory exudates during E. coli peritonitis []. They are formed through the enzymatic conversion of RvD2. Notably, 7-oxo-RvD2 and 8,9-dihydro-RvD2 exhibit reduced anti-inflammatory activity compared to RvD2, while 16-oxo-RvD2 is nearly inactive [].

Relevance: These RvD2 metabolites exemplify the metabolic inactivation of pro-resolving mediators, a crucial process for the controlled resolution of inflammation. While not directly derived from 7S,8R,17S-RCTR1, their identification underscores the dynamic regulation of resolvin signaling during inflammation resolution and highlights the potential for similar metabolic pathways to impact the activity and duration of action of 7S,8R,17S-RCTR1 [].

Neuroprotectin D1 (NPD1)

Compound Description: Neuroprotectin D1 (NPD1), also known as 10S,17S-dihydroxy-DHA, is another DHA-derived mediator known for its neuroprotective properties [].

Relevance: NPD1 exemplifies the structural diversity of bioactive mediators derived from DHA. Though not a resolvin itself, its structural similarity to 7S,8R,17S-RCTR1 highlights the ability of DHA to give rise to a diverse array of signaling molecules with distinct biological functions [].

Arachidonic acid (AA)

Compound Description: Arachidonic acid (AA) is an omega-6 polyunsaturated fatty acid that serves as a precursor for a wide range of inflammatory mediators, including prostaglandins, leukotrienes, and thromboxanes [].

Relevance: Although structurally dissimilar to 7S,8R,17S-RCTR1, AA is relevant because it represents the precursor to pro-inflammatory mediators, contrasting with the pro-resolving nature of resolvins like 7S,8R,17S-RCTR1. The balance between AA-derived pro-inflammatory mediators and DHA-derived pro-resolving mediators like 7S,8R,17S-RCTR1 is crucial in determining the outcome of an inflammatory response [].

Properties

CAS Number

2095607-49-9

Product Name

7S,8R,17S-RctR1

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Molecular Formula

C32H47N3O10S

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5+,9-3-,11-8-,15-10+,17-12+/t23-,24-,25-,26-,27+/m0/s1

InChI Key

ISXZTIZZJJNZGD-OWUNPOTOSA-N

SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.